molecular formula C14H13ClN2O2 B1415102 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile CAS No. 741276-43-7

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1415102
CAS No.: 741276-43-7
M. Wt: 276.72 g/mol
InChI Key: GILOYPJGILGLIT-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative characterized by a chloro group at position 4, an isopropoxy group at position 7, a methoxy group at position 6, and a carbonitrile moiety at position 3. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as Bosutinib (SKI-606) . Its structure (C₁₄H₁₃ClN₂O₂, molecular weight ~294.7) combines lipophilic (isopropoxy) and polar (carbonitrile, methoxy) substituents, influencing its reactivity and solubility .

Properties

IUPAC Name

4-chloro-6-methoxy-7-propan-2-yloxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(15)9(6-16)7-17-11/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILOYPJGILGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652368
Record name 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741276-43-7
Record name 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Route

The preparation of 7-substituted-3-quinolinecarbonitriles, including 4-chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile, generally involves several steps. A typical approach involves starting with a substituted aniline and proceeding through a series of reactions including cyclization, halogenation, and substitution.

Key Steps and Chemical Reactions

  • Formation of 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile : This intermediate can be synthesized by reacting a compound of the formula \$$R_2XH\$$, where X is -S-, -O-, -NH-, or -NR'2- (where R'2 and R2 can form a heterocyclic ring with the nitrogen atom), with a base when X is -O- or -S-.
  • Halogenation : Reacting the 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile with a halogenating reagent, such as \$$PO(Z)_3\$$ (where Z is Cl or Br), yields a 7-substituted-4-halo-3-quinolinecarbonitrile.
  • Amine Substitution : Reacting the 7-substituted-4-halo-3-quinolinecarbonitrile with an amine \$$R1NH2\$$, often in the presence of pyridine hydrochloride, gives the desired 7-substituted-3-quinolinecarbonitrile.

Tables of Synthesis Conditions and Yields for Related Compounds

Compound Reaction Conditions Yield
4-Bromo-6-methoxyquinoline Phosphorus tribromide, in water, N,N-dimethylformamide, 0°C 97%
4-Bromo-6-methoxyquinoline Phosphorus tribromide, sodium hydroxide, in water, N,N-dimethylformamide, 75°C 95%
4-Bromo-6-methoxyquinoline Phosphorus tribromide, sodium hydroxide, in N,N-dimethylformamide, 75°C, 1.75h 95%
4-Bromo-6-methoxyquinoline Phosphorus tribromide, in N,N-dimethylformamide, 20°C, 2h 87%
(6-Methoxy-quinolin-4-yl)-hydrazine 4-Bromo-6-methoxy-quinoline, hydrazine, 1-methyl-2-pyrrolidinone, 150°C, 12 h 82% (crude)

Purification Techniques

Various purification techniques are employed in the synthesis of quinoline derivatives:

Spectroscopic Data

Characterization of synthesized compounds often involves spectroscopic methods:

  • LC/MS : Used to confirm the molecular mass of synthesized compounds.
  • 1H NMR : Provides detailed structural information. Example: 1H NMR (500 MHz, CDCl3) data for (6-Methoxy-quinolin-4-yl)-hydrazine: 8.26 (d, J=6.5, 1H), 7.75 (d, J=9.2, 1H), 7.52 (d, J=2.5, 1H).

Considerations for this compound

Based on the synthesis methods for related compounds, the preparation of this compound would likely involve:

  • Starting Material : A suitably substituted aniline derivative containing the methoxy and isopropoxy groups in the desired positions.
  • Cyclization : Formation of the quinoline ring system.
  • Chlorination : Introduction of the 4-chloro substituent using a chlorinating agent.
  • Final Purification : Techniques such as column chromatography and recrystallization to obtain the pure target compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound exhibits significant potential as an inhibitor of protein kinases, which are crucial in cancer cell proliferation and survival. Research indicates that quinoline derivatives can selectively inhibit specific kinases implicated in various cancers, making them promising candidates for anticancer drug development. For instance, studies have shown that modifications to the quinoline structure can enhance selectivity towards specific cancer types, thereby improving therapeutic efficacy and reducing side effects .

Case Study: Protein Kinase Inhibition
A study on 4-chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile demonstrated its ability to inhibit the activity of several tyrosine kinases. The compound was synthesized and tested against various cancer cell lines, revealing IC50 values that indicate its potency in inhibiting cell growth .

CompoundTarget KinaseIC50 (µM)Cancer Type
This compoundEGFR0.5Lung Cancer
This compoundVEGFR0.8Breast Cancer

Agricultural Science

Pesticidal Properties
The compound has been investigated for its pesticidal properties, particularly against fungal pathogens affecting crops. Quinoline derivatives have shown antifungal activity, which can be harnessed to develop new agricultural fungicides. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential enzymes.

Case Study: Antifungal Activity
In a controlled study, this compound was applied to crops infected with common fungal pathogens. Results indicated a significant reduction in fungal biomass compared to untreated controls, highlighting its potential use as a biopesticide .

PathogenConcentration (mg/L)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea5078

Material Science

Fluorescent Dyes
The unique structure of quinoline derivatives makes them suitable for use as fluorescent dyes in various applications, including biological imaging and sensor technology. The fluorescence properties can be tuned by modifying the substituents on the quinoline ring.

Case Study: Fluorescent Properties
Research demonstrated that when incorporated into polymer matrices, this compound exhibited strong fluorescence under UV light. This property was exploited for developing sensors capable of detecting environmental pollutants .

Matrix MaterialEmission Wavelength (nm)Quantum Yield (%)
PMMA52030
PS55025

Mechanism of Action

The mechanism of action of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 4, 6, 7, and 3, impacting their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile (CAS 214476-78-5) Cl (4), OCH(CH₃)₂ (7), OCH₃ (6), CN (3) C₁₄H₁₃ClN₂O₂ 294.7 Intermediate for Bosutinib; lipophilic
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (CAS 622369-40-8) Cl (4), F (7), OCH₃ (6), CN (3) C₁₁H₆ClFN₂O 236.6 Enhanced polarity; potential bioisostere
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS 214470-68-5) Cl (4), O(CH₂)₃Cl (7), OCH₃ (6), CN (3) C₁₄H₁₂Cl₂N₂O₂ 311.2 Bosutinib precursor; extended alkyl chain
4-Chloro-6-nitro-7-isopropoxyquinoline-3-carbonitrile (CAS 919482-03-4) Cl (4), OCH(CH₃)₂ (7), NO₂ (6), CN (3) C₁₃H₁₀ClN₃O₃ 291.7 Nitro group enhances electrophilicity
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile (CAS 214476-99-0) Cl (4), OCH₂C₆H₅ (7), OCH₃ (6), CN (3) C₁₈H₁₃ClN₂O₂ 324.8 High lipophilicity; aromatic substitution
Key Observations :
  • Substituent Effects on Lipophilicity : The isopropoxy group in the target compound increases lipophilicity compared to the fluoro analog (LogP ~2.5 vs. ~1.8 estimated) . Benzyloxy substitution (CAS 214476-99-0) further enhances lipophilicity, favoring membrane permeability .
  • Electronic Effects : Nitro substitution (CAS 919482-03-4) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution reactions .
  • Bioisosteric Potential: The fluoro analog (CAS 622369-40-8) serves as a bioisostere for hydroxyl or methoxy groups, improving metabolic stability in drug design .

Biological Activity

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article details the biological activity of this compound, including its mechanisms of action, research findings, and comparative studies with similar compounds.

  • Molecular Formula : C14H12ClN2O2
  • Molecular Weight : 276.72 g/mol
  • Melting Point : Approximately 212°C
  • Density : 1.28 g/cm³

The structure of this compound features several functional groups, including a chloro group, an isopropoxy group, and a methoxy group, which contribute to its biological reactivity and activity profile .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways, showcasing potential therapeutic effects against various conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy that suggests its potential as an antimicrobial agent .

Anticancer Potential

Research has highlighted the anticancer properties of quinoline derivatives, including this compound. A study involving molecular docking analysis suggested that it may interact effectively with cancer-related proteins, potentially leading to cytotoxic effects on cancer cells . The compound's structure allows it to engage in binding interactions that could inhibit tumor growth.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized various derivatives of quinoline and evaluated their antimicrobial properties, finding that this compound showed promising results against specific pathogens .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to assess the binding affinity of this compound with target proteins involved in cancer progression. These studies indicate a favorable binding profile compared to known anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameSimilarity Index
4-Chloro-8-methoxyquinoline-3-carbonitrile0.82
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile0.80
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide0.79
4-Chloroquinoline-3-carbonitrile0.78
4-Chloro-5,7-dimethoxyquinoline0.74

This comparative analysis highlights the unique structural features of this compound while suggesting potential avenues for further research into related bioactive compounds .

Q & A

Q. Experimental Design :

  • Enzyme assays : Measure IC50 against recombinant kinases (e.g., p38 MAPK) using ADP-Glo™ kits. Compare with control inhibitors (e.g., SB-202190) .
  • Cellular assays : Assess anti-proliferative effects in HEK293 or cancer cell lines via MTT assays.

Q. Data Contradictions :

  • Example : Discrepancies in IC50 values across studies may arise from:
    • Solubility : Poor solubility in aqueous buffers (logP ~2.5) may reduce apparent potency. Use DMSO stock solutions ≤0.1% v/v.
    • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity.
  • Resolution : Validate hits via orthogonal assays (e.g., thermal shift assays for target engagement).

Advanced: How is the compound’s reactivity exploited in derivatization for structure-activity relationship (SAR) studies?

  • Carbonitrile group : React with amines (e.g., hydrazines) to form amidine or tetrazole derivatives, modulating electron-withdrawing effects .
  • Chloro substituent : Replace with fluorine via halogen exchange (e.g., KF/18-crown-6) to enhance metabolic stability .
  • Isopropoxy group : Substitute with bulkier alkoxy groups (e.g., cyclopentyloxy) to probe steric effects on target binding.

Q. SAR Table :

DerivativeModificationIC50 (p38 MAPK)Solubility (µM)
ParentNone0.45 ± 0.0212.5
3-TetrazoleCN → Tetrazole0.18 ± 0.018.2
4-FluoroCl → F0.52 ± 0.0318.7

Advanced: What computational approaches predict its pharmacokinetic properties, and how are these validated experimentally?

  • In silico tools :
    • ADMET Prediction : SwissADME estimates moderate permeability (Caco-2: 5.1 × 10<sup>−6</sup> cm/s) and CYP3A4 inhibition risk (Score: 0.78) .
    • Docking : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Met109 in p38 MAPK).
  • Validation :
    • Microsomal stability : Incubate with liver microsomes (human/rat); measure half-life via LC-MS.
    • Plasma protein binding : Use equilibrium dialysis; compare free fraction (%) with predictions.

Basic: What precautions are critical for handling and storing this compound?

  • Storage : Protect from light at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the carbonitrile group.
  • Handling : Use gloves and fume hoods; the compound is a suspected irritant (similar quinoline derivatives show acute toxicity in zebrafish models ).

Advanced: How is the compound’s fluorescence leveraged in cellular imaging studies?

While not intrinsically fluorescent, its carbonitrile group can be functionalized with fluorophores (e.g., Cy5 via click chemistry) for:

  • Subcellular localization : Confocal microscopy in live cells (e.g., nucleolar staining, as seen in chromene-carbonitrile analogs ).
  • Target engagement : FRET-based assays to monitor binding to kinases in real time.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile

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